N-[2-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)ETHYL]ACETAMIDE
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Overview
Description
N-[2-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)ETHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)ETHYL]ACETAMIDE typically involves multiple steps. One common method includes the cyclo condensation of intermediates such as 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[2-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has potential biological activity and can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide
- N-benzyl-2-cyanoacetamide
- 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one
Uniqueness
N-[2-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)ETHYL]ACETAMIDE is unique due to its specific benzothiophene structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[1-(3-hydroxy-1-benzothiophen-2-yl)ethylideneamino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9(15-7-8-16-10(2)17)14-13(18)11-5-3-4-6-12(11)19-14/h3-6,18H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCMWVDGRBJHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCNC(=O)C)C1=C(C2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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